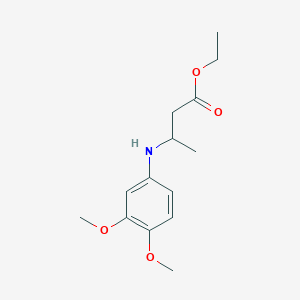

Ethyl 3-(3,4-dimethoxyanilino)butanoate

Description

Structure

3D Structure

Properties

CAS No. |

57012-76-7 |

|---|---|

Molecular Formula |

C14H21NO4 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

ethyl 3-(3,4-dimethoxyanilino)butanoate |

InChI |

InChI=1S/C14H21NO4/c1-5-19-14(16)8-10(2)15-11-6-7-12(17-3)13(9-11)18-4/h6-7,9-10,15H,5,8H2,1-4H3 |

InChI Key |

PVELCDFGBLEXRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)NC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 3 3,4 Dimethoxyanilino Butanoate

Multicomponent Condensation Reactions

The initial and crucial step in the synthesis of Ethyl 3-(3,4-dimethoxyanilino)butanoate involves the formation of a C-N bond between an aniline (B41778) precursor and a β-keto ester. This reaction typically produces an unsaturated enamine intermediate, which is subsequently reduced.

Reaction of 3,4-Dimethoxyaniline (B48930) Precursors with Beta-Keto Esters

The most common strategy for this condensation involves the reaction of 3,4-dimethoxyaniline with a β-keto ester, typically ethyl acetoacetate (B1235776). This reaction, analogous to the initial step of the Conrad-Limpach quinoline (B57606) synthesis, forms an enamine, specifically ethyl 3-(3,4-dimethoxyanilino)but-2-enoate. The reaction is generally catalyzed by a small amount of acid. ijpsr.com The process involves the nucleophilic attack of the aniline's amino group on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to form the stable conjugated enamine system.

Various acids can be employed as catalysts to facilitate the dehydration step. Common catalysts include hydrochloric acid, sulfuric acid, or polyphosphoric acid, which also serves as a condensing agent. ijpsr.com The reaction is often carried out by heating the mixture of the substituted aniline and ethyl acetoacetate, sometimes in a solvent like dioxane or ethanol (B145695). ijpsr.com

Table 1: Representative Conditions for Anilino-crotonate Formation This table illustrates common conditions for the reaction between substituted anilines and ethyl acetoacetate, which serves as a model for the synthesis of the unsaturated precursor to the target compound.

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Substituted Aniline | Ethyl Acetoacetate | Conc. HCl (drops) | None | Shaking | ijpsr.com |

| Substituted Aniline | Ethyl Acetoacetate | Trace of HCl | Dioxane | Heat (70-80 °C), 3-4 hr | ijpsr.com |

Chemo- and Regioselectivity Considerations in Condensation

The reaction between an aniline and a β-keto ester like ethyl acetoacetate presents a challenge in chemoselectivity. Two primary reaction pathways can occur: nucleophilic attack at the ketone carbonyl to form the desired enamine (C-N bond formation) or attack at the ester carbonyl to form an N-aryl-3-oxobutanamide (amide formation). researchgate.net

The reaction outcome is highly dependent on the conditions employed, such as solvent, temperature, and the presence or absence of a catalyst. researchgate.net Generally, acidic catalysis and moderate temperatures favor the formation of the enamine, ethyl 3-(3,4-dimethoxyanilino)but-2-enoate. In contrast, uncatalyzed reactions at higher temperatures may favor the formation of the amide byproduct. The selection of appropriate conditions is therefore critical to ensure the reaction proceeds with high chemoselectivity towards the enamine intermediate required for the subsequent reduction step. researchgate.net

Stereoselective Reductive Pathways to Saturated Anilino-Butanoates

To obtain the final product, this compound, the C=C double bond of the intermediate enamine, ethyl 3-(3,4-dimethoxyanilino)but-2-enoate, must be reduced. This transformation can be achieved through several reductive methods.

Catalytic Hydrogenation Utilizing Heterogeneous Catalysts

Catalytic hydrogenation is a highly effective method for the reduction of the enamine double bond. This process involves treating the unsaturated intermediate with hydrogen gas in the presence of a heterogeneous metal catalyst. The selectivity of this reduction is highly dependent on the type of catalyst used. researchgate.net

Commonly used catalysts for this type of transformation include palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/γ-Al2O3), and Raney Nickel. researchgate.net The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature) can be optimized to ensure complete reduction of the double bond without affecting other functional groups, such as the ester or the aromatic ring.

Application of Metal Hydride Reducing Agents

Metal hydride reducing agents offer an alternative to catalytic hydrogenation. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both esters and enamines, they are often too reactive and may lead to over-reduction of the ester group to an alcohol. uop.edu.pkscribd.com LiAlH4 is a potent agent that reduces a wide array of functional groups, including carboxylic acids, esters, and amides. uop.edu.pk

A milder and more selective reagent, sodium borohydride (B1222165) (NaBH4), is often more suitable for this transformation. scribd.com The reduction likely proceeds through the imine tautomer of the enamine. Sodium borohydride is particularly effective at reducing imines to amines. This reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. uop.edu.pk The use of NaBH4 provides a chemo-selective pathway to the desired saturated amino ester, leaving the ester functionality intact.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the initial condensation step include the choice of catalyst, solvent, and reaction temperature. researchgate.net A systematic approach, such as a factorial design, can be used to identify the most significant variables affecting the reaction conversion. researchgate.net For instance, testing various solvents and catalyst concentrations can lead to the ideal conditions for forming the enamine intermediate. researchgate.net

Table 2: Hypothetical Optimization of Condensation Reaction This table serves as an example of how reaction conditions could be optimized for the model reaction between 2-(1-phenylethylidene)malononitrile (B1594633) and 2-(4-nitrobenzylidene)malononitrile, which can be adapted for the synthesis of the target compound's precursor.

| Entry | Catalyst (mol%) | Solvent | Method | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Ethanol | Reflux | 5 | 75 |

| 2 | 10 | Ethanol | Reflux | 3 | 92 |

| 3 | 15 | Ethanol | Reflux | 3 | 91 |

| 4 | 10 | Methanol | Reflux | 4 | 83 |

| 5 | 10 | Acetonitrile (B52724) | Reflux | 6 | 60 |

| 6 | 10 | Dichloromethane | Reflux | 8 | 45 |

Data is illustrative and based on a similar optimization study presented in reference researchgate.net.

Following the reaction, a robust isolation and purification procedure is necessary. A typical workflow involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. google.comosti.gov The organic layer is then washed with water and brine to remove any remaining catalyst and water-soluble impurities. After washing, the organic phase is dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). google.comosti.gov

The final purification of the crude product is generally achieved through column chromatography or distillation. google.comweebly.com In column chromatography, the crude material is passed through a silica (B1680970) gel column using an appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate, to separate the desired product from any byproducts or unreacted starting materials. google.com Alternatively, if the product is a thermally stable liquid, vacuum distillation can be an effective method for purification. orgsyn.org

Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the rate and yield of the condensation reaction to form this compound.

Solvent Effects:

The polarity of the solvent can play a crucial role in the synthesis of β-enamino esters. Solvents can influence the solubility of reactants and intermediates, as well as stabilize transition states.

Protic Solvents: Alcohols, such as ethanol, are commonly used solvents for this type of reaction. They are effective at dissolving both the aniline and the β-ketoester. The reaction can often be carried out by refluxing the reactants in ethanol.

Aprotic Solvents: Non-polar aprotic solvents like benzene (B151609) or toluene (B28343) can also be utilized. A key advantage of using these solvents is the ability to remove water azeotropically, which drives the reaction equilibrium towards the product. A Dean-Stark apparatus is typically used in such cases.

Solvent-Free Conditions: In an effort to develop more environmentally friendly methods, solvent-free reactions have been explored for the synthesis of β-enamino esters. These reactions are often facilitated by the use of a catalyst and may require heating.

| Solvent System | General Observations |

| Ethanol | Commonly used, good solubility for reactants. |

| Benzene/Toluene | Allows for azeotropic removal of water, driving the reaction forward. |

| Solvent-Free | Environmentally friendly approach, often requires a catalyst. |

Temperature Regimes:

The reaction temperature is another key factor influencing the synthesis.

Room Temperature: For some highly reactive substrates, the reaction may proceed at room temperature, particularly with the use of an effective catalyst.

Elevated Temperatures: More commonly, heating is required to achieve a reasonable reaction rate and yield. Refluxing the reaction mixture is a standard procedure. The specific temperature will depend on the boiling point of the solvent used. For instance, reactions in ethanol would be conducted at approximately 78°C, while those in toluene would be at around 111°C.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a technique to accelerate organic reactions. This method can significantly reduce reaction times compared to conventional heating.

The optimal temperature for the synthesis of this compound would need to be determined empirically, but the following table summarizes general temperature conditions for related syntheses.

| Temperature Condition | Typical Application |

| Room Temperature | Feasible with catalysts or for highly reactive starting materials. |

| Reflux | Common practice to increase reaction rates. |

| 120-160°C | May be required for less reactive substrates or in solvent-free conditions. |

Purification Techniques for Target Compound Acquisition

Following the synthesis, purification of the crude product is essential to obtain this compound of high purity. The primary methods for purification of β-enamino esters are column chromatography and recrystallization.

Column Chromatography:

Flash column chromatography is a widely used technique for the purification of organic compounds. The choice of the stationary phase and the eluent system is critical for achieving good separation.

Stationary Phase: Silica gel is the most common stationary phase used for the purification of moderately polar compounds like β-enamino esters.

Eluent System: A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve a good separation between the desired product and any impurities. For compounds containing basic nitrogen atoms, such as the target compound, it can be beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking on the silica gel column.

A general eluent system for the purification of similar compounds is provided in the table below.

| Eluent System (v/v) | Application Notes |

| Hexane / Ethyl Acetate | A standard and versatile system. The ratio is adjusted based on the polarity of the compound. |

| Petroleum Ether / Ethyl Acetate | An alternative to hexane/ethyl acetate, often used interchangeably. |

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of esters include ethanol, ethyl acetate, and mixtures of solvents like hexane/ethyl acetate.

Procedure: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the impurities remain in the mother liquor. The crystals are then collected by filtration.

The following table lists potential solvents for the recrystallization of this compound, based on general practices for similar compounds.

| Recrystallization Solvent | Rationale |

| Ethanol | A common solvent for recrystallizing moderately polar organic compounds. |

| Ethyl Acetate / Hexane | A solvent/anti-solvent system that can be effective for inducing crystallization. |

It is important to note that the specific conditions for both synthesis and purification of this compound would require experimental optimization to achieve the best results in terms of yield and purity.

Chemical Reactivity and Transformation Studies of Ethyl 3 3,4 Dimethoxyanilino Butanoate

Functional Group Interconversions at the Amine Moiety

The secondary arylamine functionality is a key reactive center in the molecule, susceptible to reactions typical of amines, including protonation, alkylation, and acylation.

As a secondary amine, the nitrogen atom of the anilino group possesses a lone pair of electrons, rendering it basic. This allows it to readily react with acids to form the corresponding ammonium (B1175870) salt. For instance, treatment with a strong acid like hydrochloric acid (HCl) results in the protonation of the nitrogen, yielding ethyl 3-(3,4-dimethoxy-N-hydroanilino)butanoate chloride. This conversion to a salt significantly alters the physical properties of the compound, most notably increasing its water solubility. The formation of hydrochloride salts is a common strategy for the preparation and purification of β-amino esters. mdpi.com

Table 1: Protonation Reaction of Ethyl 3-(3,4-dimethoxyanilino)butanoate

| Reactant | Reagent | Product |

|---|

The nucleophilic nitrogen atom can participate in nucleophilic substitution reactions with alkylating and acylating agents.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using various methods. A common approach involves reaction with alkyl halides. However, modern catalytic methods offer more sustainable alternatives. For instance, the direct N-alkylation of amino esters can be accomplished using alcohols as alkylating agents in the presence of a suitable catalyst. nih.govnih.gov This "borrowing hydrogen" methodology is highly atom-economical, producing water as the only byproduct. nih.gov Such reactions are often performed under base-free conditions to avoid racemization at the alpha-carbon of the amino ester. nih.gov

N-Acylation: The amine can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acyl derivative, an amide. Enzymatic methods have also been developed for the highly selective N-acylation of β-amino esters, often utilizing lipases like Candida antarctica lipase (B570770) A (CAL-A). researchgate.net These biocatalytic approaches can exhibit high enantioselectivity, which is crucial when dealing with chiral substrates. researchgate.net

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | R-X (Alkyl halide) or R-OH (Alcohol) + Catalyst | N-Alkyl-N-(3,4-dimethoxyphenyl)amino derivative |

Reactions Involving the Ester Functionality

The ethyl ester group is another major site of reactivity, susceptible to nucleophilic acyl substitution reactions like hydrolysis and transesterification. Furthermore, the protons on the carbon atom alpha to the ester carbonyl exhibit acidity, enabling the formation of enolates and subsequent reactions.

Hydrolysis: The ester can be cleaved back to its constituent carboxylic acid and alcohol through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄) shifts the equilibrium of the Fischer esterification towards the carboxylic acid and alcohol. This reversible reaction produces 3-(3,4-dimethoxyanilino)butanoic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the sodium salt of the carboxylic acid (sodium 3-(3,4-dimethoxyanilino)butanoate) and ethanol. The free carboxylic acid can be obtained by subsequent acidification.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of methanol (B129727) (CH₃OH) and an acid catalyst would produce Mthis compound and ethanol.

The primary reactivity involving the carbon backbone of the butanoate chain occurs at the alpha-carbon (C-2 position). The protons attached to this carbon are acidic due to their proximity to the electron-withdrawing carbonyl group.

Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the alpha-carbon to form a lithium enolate. nih.gov This enolate is a potent nucleophile and can react with various electrophiles. masterorganicchemistry.comlibretexts.org For example, the reaction of the enolate with an alkyl halide (e.g., methyl iodide) would result in the formation of a new carbon-carbon bond at the alpha position, yielding an ethyl 2-alkyl-3-(3,4-dimethoxyanilino)butanoate derivative. masterorganicchemistry.com Studies on β-amino ester enolates have shown they can form complex aggregate structures, such as hexamers, which influences their reactivity and stereoselectivity in alkylation reactions. nih.govnih.govnih.gov The beta-carbon (C-3 position), being attached to the bulky anilino group, is sterically hindered and generally not a site for direct nucleophilic or electrophilic attack.

Intramolecular Cyclization and Ring-Closure Reactions

One of the most significant transformations of β-anilino esters is their ability to undergo intramolecular cyclization to form heterocyclic ring systems, particularly quinolines and their derivatives. This reaction is a cornerstone of several named reactions in organic synthesis for quinoline (B57606) preparation.

Under acidic conditions, such as with polyphosphoric acid (PPA) or other Brønsted acids, this compound can undergo an intramolecular electrophilic aromatic substitution reaction. mdpi.com The reaction is believed to proceed via protonation of the ester carbonyl, which activates it for nucleophilic attack by the electron-rich dimethoxy-substituted benzene (B151609) ring. Subsequent dehydration and aromatization lead to the formation of a 4-quinolone derivative.

Alternatively, oxidative cyclization methods can be employed. The use of reagents like manganese(III) acetate (B1210297) can facilitate the cyclization of related N-acyl arylaminoethylmalonates to form tetrahydroquinolines, which can then be aromatized to quinolines. nii.ac.jpcrossref.org This type of cyclization provides a direct route to the core quinoline scaffold, which is prevalent in many biologically active compounds. mdpi.com

Table 3: Intramolecular Cyclization to form a Quinolone

| Starting Material | Conditions | Product |

|---|

Pathways to Form Nitrogen-Containing Heterocyclic Systems (e.g., Quinolines, Imine Derivatives)

The structure of this compound, featuring a β-amino ester moiety attached to a substituted aniline (B41778) ring, makes it a versatile substrate for intramolecular cyclization reactions to generate various heterocyclic scaffolds. The primary pathways involve the formation of quinolines and imine derivatives under specific reaction conditions.

Quinoline Synthesis:

The acid-catalyzed cyclization of β-anilinoacrylates and related compounds is a well-established method for the synthesis of quinolines, often proceeding through mechanisms like the Combes or Conrad-Limpach-Knorr reactions. In the case of this compound, treatment with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, is expected to induce an intramolecular electrophilic aromatic substitution.

The generally accepted mechanism involves the initial protonation of the ester carbonyl group, followed by the formation of an enol or enamine intermediate. The electron-rich 3,4-dimethoxyphenyl ring then acts as a nucleophile, attacking the activated butanoate chain to form a new six-membered ring. Subsequent dehydration and aromatization lead to the formation of a substituted quinoline. The presence of two electron-donating methoxy (B1213986) groups on the aniline ring is anticipated to facilitate this electrophilic cyclization by increasing the nucleophilicity of the aromatic ring.

The reaction of 3,4-dimethoxyaniline (B48930) with ethyl acetoacetate (B1235776), a structurally similar process, is known to yield 6,7-dimethoxy-4-methylquinolin-2(1H)-one. This suggests that the cyclization of this compound would likely proceed to form a 6,7-dimethoxy-substituted quinoline derivative.

Imine Derivative Formation:

The formation of imine derivatives from this compound can occur through various synthetic routes. One common method involves the reaction of the parent 3,4-dimethoxyaniline with a suitable carbonyl compound, such as ethyl acetoacetate, to form an enamine intermediate which is in equilibrium with its imine tautomer. This enamine can then undergo further reactions or be isolated.

Alternatively, direct condensation of this compound with aldehydes or ketones under appropriate catalytic conditions can lead to the formation of more complex imine structures. The reactivity of the secondary amine in the starting material allows for its participation in condensation reactions, leading to the formation of a C=N double bond. Studies on the synthesis of imine derivatives from 3,4-dimethoxyaniline have demonstrated the feasibility of these transformations.

Influence of Substituents on Cyclization Efficiency and Product Isomerism

The nature and position of substituents on the aniline ring play a crucial role in directing the course of the cyclization reaction, affecting both the efficiency (yield) and the regioselectivity (product isomerism). In this compound, the two methoxy groups are key influencers.

Influence on Cyclization Efficiency:

The electron-donating nature of the methoxy groups significantly enhances the nucleophilicity of the aromatic ring. This increased electron density at the ortho and para positions relative to the amino group facilitates the intramolecular electrophilic attack required for quinoline ring formation. Consequently, the presence of these activating groups is expected to lead to higher cyclization efficiency and potentially milder reaction conditions compared to unsubstituted or deactivated anilino esters. Research on the Combes quinoline synthesis has shown that anilines bearing electron-donating groups, such as methoxy substituents, generally lead to higher yields of the corresponding quinolines.

Influence on Product Isomerism:

The directing effect of the substituents on the aniline ring is a critical factor in determining the structure of the resulting quinoline. For 3,4-disubstituted anilines, cyclization can theoretically occur at either the C-2 or C-6 position of the aniline ring. In the case of 3,4-dimethoxyaniline, the methoxy groups at positions 3 and 4 direct electrophilic substitution primarily to the C-6 position, which is para to the C-3 methoxy group and ortho to the C-4 methoxy group, and to the C-2 position, which is ortho to the C-3 methoxy group.

However, steric hindrance can also play a significant role. Cyclization at the C-2 position is generally less sterically hindered than at the C-6 position. In the Combes synthesis, it has been observed that the use of methoxy-substituted anilines can influence the regioselectivity of the product formation. wikipedia.org The interplay between the electronic effects of the methoxy groups and steric considerations will ultimately determine the major regioisomer formed. For 3,4-dimethoxyaniline, cyclization is expected to preferentially occur at the less sterically hindered C-6 position, leading to the formation of a 6,7-dimethoxy-substituted quinoline.

Below is a table summarizing the expected outcomes of the cyclization of this compound based on general principles of electrophilic aromatic substitution and known quinoline syntheses.

| Reactant | Reaction Conditions | Expected Major Product | Rationale |

| This compound | Strong Acid (e.g., PPA), Heat | 6,7-Dimethoxy-2,4-dimethylquinoline | The electron-donating methoxy groups activate the C-6 position for electrophilic attack, leading to the 6,7-disubstituted product. The butanoate chain provides the atoms for the new heterocyclic ring. |

| 3,4-Dimethoxyaniline + Ethyl Acetoacetate | Acid Catalyst, Heat | 6,7-Dimethoxy-4-methylquinolin-2(1H)-one | A well-documented reaction that serves as an analogue for the cyclization of this compound. The regioselectivity is governed by the directing effects of the methoxy groups. |

Further detailed experimental studies are required to definitively elucidate the precise reaction pathways, optimize conditions for selective product formation, and fully characterize the resulting heterocyclic systems derived from this compound.

Advanced Spectroscopic Characterization and Elucidation of Ethyl 3 3,4 Dimethoxyanilino Butanoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of Ethyl 3-(3,4-dimethoxyanilino)butanoate is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The presence of the enamine moiety (-NH-C=C-), the ethyl ester group, the butanoate backbone, and the substituted aromatic ring gives rise to a characteristic set of resonances.

The ethyl group of the ester will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂-O), a result of their coupling with each other. The protons of the two methoxy (B1213986) groups on the aniline (B41778) ring are anticipated to appear as two distinct singlets in the aromatic region of the spectrum. The protons on the butanoate part of the molecule will have chemical shifts influenced by their proximity to the nitrogen and the ester carbonyl group. The vinyl proton will likely appear as a singlet, and the methyl group attached to the double bond will also be a singlet. The aromatic protons on the dimethoxy-substituted ring will exhibit a complex splitting pattern based on their positions. The N-H proton of the enamine is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.2 | Triplet |

| Ethyl CH₂ | ~4.1 | Quartet |

| Butanoate CH₃ | ~1.9 | Singlet |

| Vinyl CH | ~4.5 | Singlet |

| Methoxy CH₃ (x2) | ~3.8 | Singlet |

| Aromatic CH | 6.7 - 7.0 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon of the ester, the olefinic carbons of the enamine system, the carbons of the ethyl group, the butanoate methyl group, the methoxy carbons, and the aromatic carbons.

Based on data for the analogous compound, Ethyl 3-anilinobut-2-enoate, the chemical shifts for the carbon skeleton of the target molecule can be predicted. chemicalbook.com The electron-donating methoxy groups on the aniline ring will influence the chemical shifts of the aromatic carbons compared to the unsubstituted analog.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on Ethyl 3-anilinobut-2-enoate chemicalbook.com)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~170 |

| Enamine C-N | ~160 |

| Aromatic C-O (x2) | ~145-150 |

| Aromatic C-N | ~140 |

| Aromatic CH (x3) | ~100-120 |

| Vinyl CH | ~85 |

| Ester O-CH₂ | ~60 |

| Methoxy CH₃ (x2) | ~56 |

| Butanoate CH₃ | ~20 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons that are not directly evident from 1D spectra. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between protons that are coupled to each other. wikipedia.org For this compound, a COSY spectrum would confirm the coupling between the methyl and methylene protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that maps protons to the carbons they are directly attached to. wikipedia.org This would be used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would correlate the ethyl CH₂ proton signal to the ester O-CH₂ carbon signal.

β-Enamino esters can exist in equilibrium between imine and enamine tautomers. acs.orgrsc.org Dynamic NMR spectroscopy is a technique used to study these types of exchange processes. youtube.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the signals that can indicate the presence of tautomers or restricted rotation around single bonds. For this compound, the enamine form is generally favored due to the conjugation between the nitrogen lone pair, the carbon-carbon double bond, and the ester carbonyl group. However, dynamic NMR could provide insights into the energy barriers of any existing equilibria.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups. The N-H stretch of the secondary amine in the enamine system is expected to appear as a single, relatively sharp band. orgchemboulder.com The C=O stretch of the conjugated ester will be a strong absorption, and its frequency will be lower than that of a saturated ester due to conjugation. The C=C stretch of the enamine will also be present. The C-N and C-O stretching vibrations will appear in the fingerprint region, along with the characteristic bands for the aromatic ring and the methoxy groups.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Conjugated Ester) | 1650 - 1680 | Strong |

| C=C Stretch (Enamine) | 1600 - 1640 | Medium |

| N-H Bend | 1500 - 1550 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a powerful tool for probing the electronic structure of molecules. It provides valuable information about the nature of chromophores, conjugation, and electronic transitions within a compound.

The structure of this compound contains a significant chromophore responsible for its characteristic UV-Vis absorption. This chromophore is best described as a β-enaminoester system, which features a conjugated pathway involving the lone pair of electrons on the nitrogen atom, the carbon-carbon double bond, and the carbon-oxygen double bond of the ester group (N−C=C−C=O). This extended π-system is further influenced by the attached 3,4-dimethoxyphenyl group.

The UV-Vis spectrum of such a compound is expected to display intense absorption bands corresponding to π → π* transitions, which are characteristic of conjugated systems. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions, although these are typically weaker and may be obscured by the more intense π → π* bands.

The aniline moiety itself is a well-known chromophore, typically exhibiting two primary absorption bands. nist.gov The presence of two methoxy groups (-OCH₃) on the phenyl ring acts to modify the electronic properties of the chromophore. As electron-donating groups, they function as auxochromes, causing a bathochromic (red) shift in the absorption maxima (λmax) compared to an unsubstituted aniline derivative. rsc.org This shift is due to the extension of the conjugated system and the stabilization of the excited state. The combination of the anilino group with the enaminoester creates a highly delocalized system, resulting in absorption at longer wavelengths.

Based on analogous structures, the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) or acetonitrile (B52724) are summarized below.

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~240-260 nm | π → π | Aromatic system (3,4-dimethoxyphenyl group) |

| ~300-340 nm | π → π | Conjugated enaminoester system |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.

For this compound, the molecular formula is C₁₅H₂₁NO₄. The exact mass of its molecular ion ([M]⁺•) can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements.

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Calculated Exact Mass ([M]⁺•) | 279.147059 |

An experimental HRMS measurement yielding a mass value extremely close to 279.1471 would serve as definitive confirmation of the elemental composition C₁₅H₂₁NO₄.

In electron ionization mass spectrometry (EI-MS), the molecular ion is often energetically unstable and undergoes fragmentation into smaller, characteristic ions. The analysis of this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound is governed by the functional groups present: a secondary aromatic amine, an ester, and methoxy ethers.

Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common pathway for amines.

Ester Fragmentation: Esters typically fragment via cleavage of the bonds adjacent to the carbonyl group, including the loss of the alkoxy group (-OR). libretexts.org

Loss of Methoxy Groups: The dimethoxy-substituted ring can lose methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O).

Ring Fragmentation: The aromatic ring itself can undergo cleavage to produce smaller charged fragments.

A plausible fragmentation pattern is detailed in the following table.

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 279 | [C₁₅H₂₁NO₄]⁺• | Molecular Ion (M⁺•) |

| 264 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 234 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the ester |

| 206 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group |

| 180 | [C₉H₁₂NO₂]⁺ | Cleavage at the C-N bond, retaining the anilino portion |

| 152 | [C₈H₈O₂]⁺• | Ion derived from the 3,4-dimethoxyphenyl moiety after rearrangement |

X-ray Crystallography for Solid-State Structural Analysis (Applicable for Crystalline Analogs)

A relevant analog is Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. researchgate.net The study of this compound reveals key structural features that are expected to be conserved. In the crystal structure of this analog, the molecule adopts an extended conformation. A critical feature observed is the formation of centrosymmetric dimers through intermolecular N—H···O hydrogen bonds, where the amino proton of one molecule interacts with a carbonyl oxygen of a neighboring molecule. researchgate.net This type of hydrogen bonding is a strong directional force that dictates the packing of molecules in the crystal lattice.

The table below summarizes key crystallographic data obtained for the analog, Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. researchgate.net

| Parameter | Value for Ethyl 2-acetyl-3-(4-chloroanilino)butanoate researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Intermolecular Interaction | N—H···O hydrogen bonds |

| Resulting Motif | Centrosymmetric dimers |

| Molecular Conformation | Extended |

This analysis of a crystalline analog provides a robust model for predicting the solid-state behavior and molecular packing of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3 3,4 Dimethoxyanilino Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. These methods are instrumental in providing a detailed picture of Ethyl 3-(3,4-dimethoxyanilino)butanoate at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, a theoretical analysis would involve calculating the energies of these orbitals to predict its reactivity in various chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts, Electronic Spectra)

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its characterization. Theoretical calculations of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated to aid in the structural elucidation of this compound.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Mechanistic Modeling of Reaction Pathways

Beyond static molecular properties, computational chemistry allows for the exploration of dynamic processes such as chemical reactions. By modeling reaction pathways, researchers can understand the mechanisms by which a compound is formed or how it reacts.

Elucidation of Transition States and Activation Barriers for Synthetic Routes

For the synthesis of this compound, computational modeling can be used to map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation barrier, which is a critical factor in the reaction rate. By calculating these parameters, chemists can gain a deeper understanding of the reaction mechanism and potentially devise more efficient synthetic strategies.

Computational Studies of Chemo-, Regio-, and Stereoselectivity

Many chemical reactions can yield multiple products. Computational studies can be employed to predict the chemo-, regio-, and stereoselectivity of reactions involving this compound. By comparing the activation energies for the different possible reaction pathways, it is possible to predict which product is likely to be favored under a given set of conditions. This predictive power is a significant advantage in the design of new synthetic methods.

Based on a comprehensive search for scientific literature, there is currently no specific published data available on the computational chemistry and theoretical investigations of this compound that would be required to populate the requested article sections.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified outline, which includes:

Exploration of Electronic and Optical Properties (e.g., Nonlinear Optical Properties)

Without specific computational studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research in the field of computational chemistry would be needed to generate the data necessary to write an article on this specific topic.

Exploration of Derivatives and Their Chemical Applications

Design and Synthesis of Novel Analogs

The chemical tractability of Ethyl 3-(3,4-dimethoxyanilino)butanoate allows for systematic modifications at several key positions within its structure. These modifications can be broadly categorized into alterations of the 3,4-dimethoxyphenyl ring, variations in the butanoate carbon chain and ester group, and the integration of the entire molecule into larger, more complex scaffolds.

The 3,4-dimethoxyphenyl moiety is amenable to various synthetic transformations, enabling the introduction of a wide range of substituents to probe structure-activity relationships and fine-tune the electronic properties of the molecule. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions. However, the directing effects of the methoxy and the anilino groups must be considered. The aniline (B41778) nitrogen, being a strong activating group, directs electrophiles to the ortho and para positions. Given that the para position is occupied, substitutions are expected to occur at the positions ortho to the amino group.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could theoretically be employed to introduce functional groups onto the ring. For instance, nitration could introduce a nitro group, which can then be a handle for further transformations. Halogenation could introduce bromine or chlorine atoms, useful for cross-coupling reactions. However, the strong activation of the ring by the amino and methoxy groups can lead to challenges such as polysubstitution and side reactions. The Lewis acidic conditions of Friedel-Crafts reactions can be problematic due to the basicity of the aniline nitrogen, which can form a complex with the Lewis acid catalyst, deactivating the ring. quora.comstackexchange.comyoutube.com A potential strategy to overcome this is the protection of the amino group as an amide, which moderates its activating effect and mitigates catalyst poisoning. stackexchange.com

Furthermore, the methoxy groups themselves can be modified. Demethylation to yield hydroxyl groups would provide sites for further functionalization, such as etherification or esterification, leading to a host of new derivatives with potentially altered properties. The synthesis of analogs with different alkoxy groups, such as ethoxy or propoxy, at the 3 and 4 positions is also a viable strategy for creating a library of compounds with varying steric and electronic characteristics. The synthesis of related compounds like 3,4,5-trimethoxyaniline (B125895) and its derivatives demonstrates the feasibility of manipulating the substitution pattern of the phenyl ring. researchgate.netgoogle.comnih.gov

Table 1: Potential Modifications on the 3,4-Dimethoxyphenyl Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives |

| Halogenation | Br₂/FeBr₃ or NBS | Bromo-substituted derivatives |

| Friedel-Crafts Acylation (with N-protection) | Acyl chloride/AlCl₃ | Acyl-substituted derivatives |

| Demethylation | BBr₃ | Dihydroxy derivatives |

| Ether Synthesis (from dihydroxy derivatives) | Alkyl halide/base | Dialkoxy derivatives with varied alkyl chains |

Note: The table presents theoretical synthetic pathways based on general organic chemistry principles.

The butanoate portion of this compound offers numerous opportunities for structural diversification. The ethyl ester can be readily converted to other esters through transesterification. farmaciajournal.com By reacting the compound with different alcohols in the presence of an acid or base catalyst, a variety of alkyl and aryl esters can be prepared. This allows for the modulation of the compound's lipophilicity and steric bulk. For example, using longer chain alcohols would increase lipophilicity, while using bulky alcohols like tert-butanol (B103910) would introduce significant steric hindrance.

The butanoate carbon chain can also be modified. Introduction of substituents at the C2 or C4 positions could lead to novel analogs. For instance, alkylation of the enolate generated from the ester could introduce substituents at the C2 position. Modifications at the C4 position would likely require a different synthetic approach, perhaps starting from a different β-amino ester precursor.

Hydrolysis of the ester group to the corresponding carboxylic acid would provide a key intermediate for the synthesis of amides, which could be generated by coupling the acid with a diverse range of amines. This would open up a vast chemical space for new derivatives.

Table 2: Potential Variations on the Butanoate Moiety

| Modification Type | Synthetic Approach | Potential Derivatives |

| Ester Variation | Transesterification with various alcohols (e.g., methanol (B129727), propanol, butanol) | Methyl, propyl, butyl, etc. esters |

| Chain Modification | Alkylation of the ester enolate | C2-substituted butanoate derivatives |

| Functional Group Transformation | Hydrolysis of the ester to a carboxylic acid | 3-(3,4-dimethoxyanilino)butanoic acid |

| Amide Formation | Coupling of the carboxylic acid with various amines | A diverse library of amide derivatives |

Note: The table outlines potential synthetic modifications based on standard organic transformations.

The structural motifs present in this compound make it a valuable precursor for the synthesis of heterocyclic compounds. The β-amino ester functionality is particularly well-suited for the construction of various ring systems.

One prominent example is the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, typically involves the reaction of an α-haloketone with a thioamide. While the target compound is not a thioamide, it can be envisioned as a precursor to a molecule that could participate in such a reaction. For instance, the amine could be functionalized to incorporate a thiourea (B124793) moiety, which could then undergo cyclization. More directly, the β-amino ester itself could potentially be used in modified thiazole syntheses. The synthesis of thiazole β-amino acids and their esters has been reported, highlighting the compatibility of the thiazole ring with the β-amino ester scaffold. rsc.org This suggests that this compound could be a valuable building block for creating novel thiazole-containing compounds.

Beyond thiazoles, the N-aryl β-amino ester structure is a key component in other important heterocyclic syntheses. For example, it can be a precursor for the synthesis of quinoline (B57606) derivatives through reactions like the Povarov reaction, which is an imino-Diels-Alder reaction.

Application as Versatile Synthetic Intermediates

The true value of this compound in synthetic organic chemistry lies in its potential as a versatile intermediate for the construction of more elaborate and functionally rich molecules.

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. The structure of this compound, with its nucleophilic amine and electrophilic ester, makes it an attractive candidate for participation in such reactions.

For example, it could potentially be utilized in variations of the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea to form dihydropyrimidinones. researchgate.netnih.govmdpi.comresearchgate.netnih.gov While the classic Biginelli reaction uses a β-ketoester, the β-amino ester functionality of the target compound could potentially be adapted to participate in similar multicomponent cyclocondensations to generate novel heterocyclic scaffolds.

The synthesis of N-aryl β-amino alcohols and α-aryl-β2-amino-esters through multicomponent reactions has been demonstrated, showcasing the utility of β-amino acid derivatives as building blocks. youtube.comgoogle.comnih.govresearchgate.netresearchgate.net These examples provide a strong rationale for the potential of this compound to be employed in similar strategies to generate diverse and polyfunctionalized molecules.

The field of materials science is constantly in search of novel monomers and precursors for the development of functional polymers and materials with tailored properties. The structure of this compound suggests its potential as a monomer for the synthesis of poly(β-amino esters) (PBAEs).

PBAEs are a class of biodegradable and pH-responsive polymers that have garnered significant interest for biomedical applications, including drug and gene delivery. nih.govresolvemass.canih.gov They are typically synthesized through the Michael addition of an amine to a diacrylate ester. While this compound itself is not a primary amine or a diacrylate, it could be chemically modified to serve as a monomer. For example, the ester could be reduced to an alcohol and then converted to an acrylate, or the secondary amine could be functionalized with a group that can participate in polymerization.

Alternatively, the inherent properties of the molecule, such as the electron-rich aromatic ring, could be exploited in the design of functional materials. For instance, it could be incorporated into polymers to modulate their electronic or optical properties. The synthesis of functional amino acid-based polymers and other advanced materials often relies on versatile building blocks, and this compound represents a potentially valuable, yet underexplored, precursor in this domain. nih.gov The development of functional materials from β-amino ester precursors is an active area of research, and the unique substitution pattern of the target compound could lead to materials with novel properties.

Coordination Chemistry Studies with Metal Centers (Focus on Ligand Properties)

While the molecule possesses potential donor atoms in the form of the nitrogen of the secondary amine and the oxygen atoms of the ester and methoxy groups, no studies have been published that investigate their coordination behavior with various metal ions. Therefore, data on bond lengths, coordination numbers, preferred geometries, or the electronic and magnetic properties of any potential metal complexes are not available.

Without experimental data, any discussion of its ligand properties, such as its potential denticity (monodentate, bidentate, etc.), the stability of the resulting chelate rings, or the influence of the dimethoxyphenyl and ethyl butanoate moieties on the electronic and steric properties of the coordination sphere, would be purely speculative.

Further research would be necessary to determine if this compound can form stable complexes with metal centers and to characterize the properties of any such resulting compounds.

Structure Activity Relationship Sar Studies in in Vitro Chemical/biochemical Systems

Systematic Modification and Design of Analogs for SAR Probing

There is no available information on the systematic modification and design of analogs based on the Ethyl 3-(3,4-dimethoxyanilino)butanoate scaffold. Such studies would typically involve the synthesis of a series of related compounds where specific parts of the molecule, such as the dimethoxy substituents on the aniline (B41778) ring, the ethyl ester, or the butanoate chain, are altered to investigate their impact on activity.

Correlation of Structural Features with Molecular Interactions and Binding Affinities

Without in vitro testing data for a series of analogs, it is not possible to correlate the structural features of this compound with molecular interactions or binding affinities to any specific biological target.

Mechanistic Insights into Functional Group Contributions to Chemical/Biochemical Activities

No studies were found that provide mechanistic insights into the contributions of the individual functional groups of this compound (the 3,4-dimethoxyphenyl group, the secondary amine, and the ethyl butanoate moiety) to any potential chemical or biochemical activities.

Development of Predictive Models for Structure-Activity Relationships within Analogs

The development of predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, requires a dataset of structurally related compounds with corresponding biological activity data. As no such data has been published for analogs of this compound, no predictive models have been developed.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 3-(3,4-dimethoxyanilino)butanoate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states .

- Temperature control : Reactions involving electrophilic intermediates (e.g., sulfonyl chloride derivatives) require low temperatures (0–5°C) to minimize side reactions .

- Catalyst use : Lewis acids like BF₃·Et₂O can activate the 3,4-dimethoxyanilino group for nucleophilic attack on ester precursors .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures separation of unreacted starting materials .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3,4-dimethoxyanilino moiety (δ 3.8–4.0 ppm for methoxy groups) and ester carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]⁺) and detects impurities below 0.1% .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .

- Atmosphere : Use nitrogen or argon to displace oxygen, reducing oxidation of the anilino group .

- Desiccants : Include silica gel packs to mitigate hydrolysis of the ester moiety in humid environments .

Q. How can researchers mitigate hydrolysis of the ester group during synthetic reactions involving this compound?

- Methodological Answer :

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed ester hydrolysis .

- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with trimethylsilyl chloride (TMSCl) during harsh reactions .

- Anhydrous Solvents : Use molecular sieves or distillation to remove trace water from solvents like THF or dichloromethane .

Q. What structural features of this compound influence its solubility in aqueous vs. organic phases?

- Methodological Answer :

- Polarity : The 3,4-dimethoxyanilino group increases hydrophilicity, while the ethyl ester enhances lipophilicity. Adjust solvent systems (e.g., DMSO/water mixtures) for solubility .

- LogP Calculation : Use software like ChemAxon to predict partition coefficients and optimize extraction protocols .

Advanced Research Questions

Q. How can contradictory data regarding the metabolic stability of this compound be resolved using in vitro and in vivo models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to identify primary metabolites via LC-MS/MS. Compare degradation rates under varying CYP450 conditions .

- In Vivo Studies : Administer radiolabeled (¹⁴C) compound to rodents and analyze plasma, urine, and feces for metabolite profiling .

- Data Reconciliation : Cross-validate results with computational models (e.g., molecular docking) to assess enzyme-substrate interactions .

Q. What mechanistic insights explain the reactivity of the 3,4-dimethoxyanilino group in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Donating Effects : Methoxy groups at the 3- and 4-positions activate the anilino nitrogen via resonance, enhancing nucleophilicity for attacks on electrophilic carbons .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying electrophiles (e.g., alkyl halides vs. acyl chlorides) .

- DFT Calculations : Model transition states to predict regioselectivity in substitutions involving sterically hindered intermediates .

Q. How can researchers design experiments to evaluate the anti-inflammatory potential of this compound?

- Methodological Answer :

- In Vitro Models : Measure inhibition of cyclooxygenase-2 (COX-2) and NF-κB activity in LPS-stimulated macrophages using ELISA and luciferase assays .

- In Vivo Models : Administer the compound in a murine collagen-induced arthritis model and quantify cytokine levels (IL-6, TNF-α) via multiplex assays .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester or halogenated derivatives) to identify critical functional groups .

Q. What experimental strategies address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Protocols : Standardize reactant stoichiometry (e.g., 1:1.2 ratio of aniline to ester precursor) and reaction times .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerized anilines) and adjust purification methods .

- Collaborative Validation : Share samples with independent labs for cross-testing under identical conditions .

Q. How does the steric environment of the 3,4-dimethoxyanilino group influence chiral resolution in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Crystallography : Solve X-ray structures of diastereomeric salts (e.g., with tartaric acid) to correlate configuration with steric bulk .

- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., BINAP-Ru complexes) to favor a single enantiomer during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.